1H and 13C NMR chemical shifts for 3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)propanenitrile
1H and 13C NMR chemical shifts for 3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)propanenitrile
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)propanenitrile
Abstract
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)propanenitrile. While experimental data for this specific molecule is not widely published, this document leverages established spectroscopic principles and data from analogous structures to offer a robust theoretical framework for its characterization. Designed for researchers, scientists, and professionals in drug development, this guide explains the causal factors influencing the spectral features, outlines a detailed protocol for experimental data acquisition, and emphasizes the role of NMR spectroscopy as a cornerstone of molecular structure elucidation in medicinal chemistry.[1][2][3]
Introduction: The Imperative for Structural Verification
In the landscape of modern drug discovery, the unequivocal confirmation of a molecule's structure is a non-negotiable prerequisite for advancing a lead candidate.[3][4] Molecules incorporating heterocyclic scaffolds, such as the 1,2,4-triazole ring, are of particular interest due to their prevalence in a wide array of pharmacologically active agents.[5] The 1,2,4-triazole moiety is a bioisostere for esters and amides, offering improved metabolic stability and unique molecular interaction capabilities. When combined with a propanenitrile side chain, the resulting molecule, 3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)propanenitrile, presents a unique electronic and steric profile.
NMR spectroscopy stands as the gold standard for the structural analysis of such small molecules, providing atomic-level insight into connectivity and chemical environment.[6] This guide serves as a predictive reference for the ¹H and ¹³C NMR spectra of the title compound, establishing expected values that are crucial for confirming its identity upon synthesis and for quality control during development.[4]
Molecular Structure and Predicted NMR Signatures
The structure of 3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)propanenitrile can be dissected into two principal components: the heterocyclic 3,5-dibromo-1H-1,2,4-triazole core and the aliphatic 3-yl-propanenitrile side chain. The predicted chemical shifts are derived from the distinct electronic environments of the nuclei within these fragments.
Caption: Molecular fragments of the target compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be relatively simple, characterized by two signals corresponding to the two methylene groups of the propanenitrile chain. As there are no protons directly attached to the triazole ring, it will be silent in the ¹H spectrum.
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Methylene Protons (Cα-H₂): These protons are directly attached to the carbon bonded to the N1 atom of the triazole ring. The electronegative triazole ring will deshield these protons, shifting them downfield. Their chemical shift is predicted to be in the range of δ 4.5 - 4.8 ppm . Due to coupling with the adjacent Cβ protons, this signal will appear as a triplet .
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Methylene Protons (Cβ-H₂): These protons are adjacent to both the Cα methylene group and the electron-withdrawing nitrile group. Protons alpha to a nitrile group typically appear in the δ 2-3 ppm region.[7] The influence of the Cα group will result in a predicted chemical shift around δ 3.0 - 3.3 ppm . This signal will also appear as a triplet due to coupling with the Cα protons.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide the carbon framework of the molecule. Five distinct signals are anticipated.
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Triazole Ring Carbons (C3 & C5): The carbon atoms of a 1,2,4-triazole ring typically resonate between δ 140-170 ppm.[8] In this case, both C3 and C5 are substituted with highly electronegative bromine atoms, which will cause a significant downfield shift. Their chemical shifts are predicted to be in the range of δ 145 - 155 ppm . Due to the similar substitution, their signals may be close or even overlap.
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Propyl Chain Carbons (Cα & Cβ):
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Cα: This carbon is directly attached to the triazole nitrogen. Its chemical shift is predicted to be in the range of δ 40 - 45 ppm .
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Cβ: This carbon is alpha to the nitrile group. Its signal is expected to be significantly upfield, predicted in the range of δ 15 - 20 ppm .
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Nitrile Carbon (C≡N): The carbon of the nitrile group has a characteristic chemical shift that is well-separated from other carbon types, typically appearing in the δ 110-125 ppm range.[9][10] For this molecule, it is predicted at approximately δ 115 - 118 ppm .
Summary of Predicted NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), referenced to tetramethylsilane (TMS), assuming a standard deuterated solvent like CDCl₃ or DMSO-d₆.
Table 1: Predicted ¹H NMR Chemical Shifts
| Assigned Protons | Predicted δ (ppm) | Multiplicity | Integration |
| N-CH₂ -CH₂-CN (Cα-H₂) | 4.5 - 4.8 | Triplet (t) | 2H |
| N-CH₂-CH₂ -CN (Cβ-H₂) | 3.0 - 3.3 | Triplet (t) | 2H |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Assigned Carbon | Predicted δ (ppm) |
| C 3-Br & C 5-Br | 145 - 155 |
| N-C H₂-CH₂-CN (Cα) | 40 - 45 |
| N-CH₂-C H₂-CN (Cβ) | 15 - 20 |
| -C ≡N | 115 - 118 |
Experimental Protocol for NMR Data Acquisition
To validate the predicted shifts, a rigorous and systematic experimental approach is required. The following protocol outlines the steps for acquiring high-quality 1D and 2D NMR data for a novel compound such as 3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)propanenitrile.
Caption: Standard workflow for NMR-based structural elucidation.
Step 1: Sample Preparation
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Weighing: Accurately weigh 5-10 mg of the synthesized, purified compound.
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Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.
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Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent directly in a 5 mm NMR tube.
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Homogenization: Vortex the sample for 30 seconds to ensure a homogeneous solution. A clear, particulate-free solution is essential for high-quality spectra.
Step 2: 1D ¹H NMR Spectrum Acquisition
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Instrument Setup: Tune and shim the spectrometer for the specific sample to ensure optimal magnetic field homogeneity.
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Acquisition Parameters:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
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Spectral Width: ~16 ppm, centered around 6 ppm.
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Acquisition Time: ~3-4 seconds.
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Relaxation Delay (d1): 2-5 seconds to allow for full magnetization recovery.
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Number of Scans: 16 to 32 scans for good signal-to-noise ratio.
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Processing: Apply a Fourier transform with an exponential window function (line broadening of ~0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).
Step 3: 1D ¹³C{¹H} NMR Spectrum Acquisition
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Instrument Setup: Tune the carbon probe and re-shim if necessary.
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Acquisition Parameters:
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Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker systems).
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Spectral Width: ~240 ppm, centered around 120 ppm.
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Acquisition Time: ~1-2 seconds.
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Relaxation Delay (d1): 2 seconds.
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Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
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-
Processing: Apply a Fourier transform with an exponential window function (line broadening of ~1-2 Hz). Phase and baseline correct. Calibrate to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).
Step 4: 2D NMR for Structural Confirmation
To unambiguously assign the predicted signals, a suite of 2D NMR experiments is essential.[6][11]
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COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A cross-peak between the signals at δ ~4.6 ppm and δ ~3.1 ppm would confirm that these two methylene groups are adjacent.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would be used to definitively link the proton signal at δ ~4.6 ppm to the carbon at δ ~42 ppm (Cα) and the proton at δ ~3.1 ppm to the carbon at δ ~17 ppm (Cβ).
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HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is critical for connecting the fragments. Key expected correlations would be:
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From Cα-H₂ protons (δ ~4.6 ppm) to Cβ (δ ~17 ppm), C≡N (δ ~117 ppm), and importantly, to the C5 of the triazole ring (δ ~150 ppm). This Cα-H₂ to C5 correlation would be definitive proof of the N1-alkylation site.
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Conclusion
This guide provides a robust, theory-grounded prediction of the ¹H and ¹³C NMR spectra for 3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)propanenitrile. The tabulated chemical shifts serve as a benchmark for scientists engaged in the synthesis and characterization of this and related molecules. The detailed experimental protocol offers a self-validating workflow, ensuring that researchers can acquire high-fidelity data for unambiguous structural confirmation. By integrating predictive analysis with established experimental methodology, this document aims to accelerate research and development efforts within the scientific community.
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